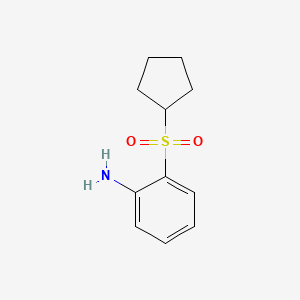

2-(Cyclopentanesulfonyl)aniline

Description

Properties

IUPAC Name |

2-cyclopentylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-10-7-3-4-8-11(10)15(13,14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFGZXFQVSEJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297872 | |

| Record name | 2-(Cyclopentylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76697-51-3 | |

| Record name | 2-(Cyclopentylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76697-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopentylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentanesulfonyl)aniline typically involves the sulfonylation of aniline with cyclopentanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{Aniline} + \text{Cyclopentanesulfonyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentanesulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-(Cyclopentanesulfonyl)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclopentanesulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key physical and chemical properties of 2-(Cyclopentanesulfonyl)aniline and related compounds:

Key Observations:

Molar Mass and Polarity: The sulfonyl group in this compound increases its molar mass (225.31 g/mol) compared to non-sulfonylated analogues like 2-cyclopentylaniline (161.24 g/mol). This elevates polarity, reducing solubility in non-polar solvents .

Thermal Stability :

- This compound’s defined melting point (88–90°C) suggests moderate thermal stability, whereas data for analogues are unavailable .

Solubility: The sulfonyl group likely reduces solubility in non-polar solvents compared to cyclopentyl or cyclopentyloxy derivatives. For example, 2-cyclopentylaniline may exhibit greater solubility in organic solvents like ethanol or ether due to lower polarity .

Reactivity Differences:

- The electron-withdrawing sulfonyl group in this compound deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to electron-rich analogues like 2-cyclopentylaniline.

- The hydrochloride salt form (CAS: 1355248-12-2) enhances aqueous solubility, facilitating use in drug formulation .

Biological Activity

Overview

2-(Cyclopentanesulfonyl)aniline, also known as 2-cyclopentylsulfonylaniline hydrochloride, is a compound that exhibits unique chemical properties due to its cyclopentane ring structure combined with sulfonamide and aniline functionalities. This article explores its biological activity, synthesis methods, and potential applications in various fields, supported by scientific findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆ClNO₂S

- Molecular Weight : 261.76 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and organic solvents

The compound's structure contributes to its reactivity and potential biological activities, distinguishing it from other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Reaction of Cyclopentanesulfonyl Chloride with Aniline : This reaction occurs in the presence of a base.

- Formation of Hydrochloride Salt : Hydrochloric acid is added to produce the hydrochloride form, enhancing solubility.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This property makes it a candidate for further research into enzyme inhibition and protein interactions.

Biological Activities

Research on this compound has revealed several potential biological activities:

- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes, which could be valuable in therapeutic applications.

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Effects : The compound's ability to modulate protein activity may also extend to anti-inflammatory pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sulfanilamide | Sulfonamide | Known antibiotic properties |

| N-(4-Aminophenyl)cyclopentanamine | Amino derivative | Exhibits different reactivity patterns |

| 4-Cyclopentanesulfonylaniline | Sulfonamide | Similar sulfonyl group but different substituents |

This compound stands out due to its specific structural features that may influence its biological activities differently compared to other compounds.

Case Studies and Research Findings

-

Inhibition Studies :

- A study conducted on enzyme inhibition demonstrated that this compound effectively inhibited a target enzyme involved in metabolic pathways, suggesting its potential as a therapeutic agent.

-

Antimicrobial Activity :

- Preliminary tests indicated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, highlighting its potential use in treating infections.

-

Anti-inflammatory Research :

- Research exploring the anti-inflammatory properties showed promising results, with the compound reducing inflammatory markers in vitro.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopentanesulfonyl)aniline, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves sulfonylation of aniline derivatives. For example, reacting cyclopentanesulfonyl chloride with 2-aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Optimizing reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 aniline:sulfonyl chloride) can enhance yields. Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) is recommended .

Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most effective?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and sulfonyl group integration. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides precise stereochemical details. Infrared (IR) spectroscopy identifies functional groups like N–H (aniline) and S=O (sulfonyl) stretches .

Q. What are the common chemical reactions and reactivity patterns of this compound?

- Methodological Answer : The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the aniline ring. Nucleophilic aromatic substitution (e.g., with amines or alkoxides) and reduction of the sulfonyl group to thioether (using LiAlH₄) are feasible. Monitor reactivity via thin-layer chromatography (TLC) and optimize conditions using polar aprotic solvents .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and molecular docking to predict binding affinities with target proteins (e.g., enzymes). Compare results with analogs like 2-(Isopropylthio)aniline, where steric bulk from cyclopentane may influence binding pocket interactions .

Q. What strategies mitigate steric hindrance challenges during functionalization of this compound?

- Methodological Answer : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity in substitution reactions. Alternatively, employ microwave-assisted synthesis to overcome kinetic barriers. Steric maps derived from crystallographic data can inform rational design of derivatives .

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of this compound derivatives?

- Methodological Answer : Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) and assess activity in assays (e.g., enzyme inhibition or receptor binding). Use regression analysis to correlate substituent electronic parameters (Hammett σ) with bioactivity, as seen in studies on 2-Fluoro-4-(methylsulfonyl)aniline .

Q. What experimental strategies resolve contradictions in biological assay data, such as varying IC₅₀ values for this compound?

- Methodological Answer : Standardize assay conditions (pH, temperature, solvent) and validate with positive controls. Replicate studies across multiple cell lines or in vitro/in vivo models. Cross-reference with analogs like 2-(Bromomethyl)aniline, where environmental factors (e.g., redox state) significantly alter activity .

Q. How can researchers optimize the stability of this compound in aqueous environments for pharmacological studies?

- Methodological Answer : Introduce hydrolytically stable groups (e.g., trifluoromethyl) or formulate the compound in cyclodextrin complexes. Monitor degradation via high-performance liquid chromatography (HPLC) under accelerated stability conditions (40°C/75% RH), as applied to 2-(Cyclohexyloxy)-5-fluoroaniline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.